1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime
Brand Name: Vulcanchem
CAS No.: 321998-31-6
VCID: VC4614018
InChI: InChI=1S/C25H23N3OS/c1-19-13-15-20(16-14-19)18-29-26-17-23-24(21-9-5-3-6-10-21)27-28(2)25(23)30-22-11-7-4-8-12-22/h3-17H,18H2,1-2H3/b26-17+
SMILES: CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4
Molecular Formula: C25H23N3OS
Molecular Weight: 413.54

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime

CAS No.: 321998-31-6

Cat. No.: VC4614018

Molecular Formula: C25H23N3OS

Molecular Weight: 413.54

* For research use only. Not for human or veterinary use.

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde O-(4-methylbenzyl)oxime - 321998-31-6

Specification

CAS No. 321998-31-6
Molecular Formula C25H23N3OS
Molecular Weight 413.54
IUPAC Name (E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine
Standard InChI InChI=1S/C25H23N3OS/c1-19-13-15-20(16-14-19)18-29-26-17-23-24(21-9-5-3-6-10-21)27-28(2)25(23)30-22-11-7-4-8-12-22/h3-17H,18H2,1-2H3/b26-17+
Standard InChI Key QNDLRJYMVQKFMH-YZSQISJMSA-N
SMILES CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring substituted at positions 1, 3, 4, and 5 (Figure 1):

  • Position 1: Methyl group (-CH₃).

  • Position 3: Phenyl group (-C₆H₅).

  • Position 5: Phenylsulfanyl group (-S-C₆H₅).

  • Position 4: Carbaldehyde oxime derivative, where the oxime oxygen is bonded to a 4-methylbenzyl group (-O-CH₂-C₆H₄-CH₃).

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₃N₃OS
Molecular Weight413.54 g/mol
IUPAC Name(E)-N-[(4-methylphenyl)methoxy]-1-(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanimine
SMILESCC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=CC=C4
InChI KeyQNDLRJYMVQKFMH-YZSQISJMSA-N

The E-configuration of the oxime group is confirmed by the stereodescriptor in the IUPAC name . The presence of sulfur (thioether) and nitrogen (pyrazole, oxime) atoms introduces polarity and potential hydrogen-bonding sites.

Synthesis and Preparation

Key Intermediate: 1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde

This aldehyde precursor (CAS: 318247-51-7) is critical for oxime synthesis. Its preparation involves bromination/oxidation of pyrazole esters, as seen in related compounds (e.g., ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate → hydrolysis → aldehyde) .

Physicochemical Properties

Spectroscopic Data

  • IR: Expected peaks for C=N (oxime, ~1640 cm⁻¹), S-C (thioether, ~670 cm⁻¹), and aromatic C-H stretches .

  • NMR:

    • ¹H NMR: Distinct signals for methyl groups (~2.3 ppm, 4-methylbenzyl; ~3.8 ppm, N-methyl), aromatic protons (6.5–8.0 ppm), and oxime proton (~8.2 ppm) .

    • ¹³C NMR: Carbonyl carbon (C=O, ~160 ppm), pyrazole carbons (~140–150 ppm) .

Compound ClassActivityMechanismSource
5-Arylpyrazole oximesAnti-inflammatoryCOX-2 inhibition
SulfanylpyrazolesAnticancerTubulin polymerization inhibition
Benzyloxime derivativesAntibacterialCell wall synthesis disruption

While no direct data exists for 321998-31-6, its structural similarity to bioactive pyrazoles suggests potential in these areas .

Research Gaps and Future Directions

Unexplored Domains

  • Synthetic Optimization: Scalable routes for high-yield production remain undocumented.

  • Biological Screening: No in vitro or in vivo studies have been published.

  • Materials Science: Thioether and oxime groups may confer ligand properties for metal-organic frameworks (MOFs) .

Recommended Studies

  • ADMET Profiling: Assess pharmacokinetics and toxicity.

  • Target Identification: Screen against kinase or protease libraries.

  • Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

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